molecular formula C10H9FO2 B14823669 2-Cyclopropoxy-5-fluorobenzaldehyde

2-Cyclopropoxy-5-fluorobenzaldehyde

Cat. No.: B14823669
M. Wt: 180.17 g/mol
InChI Key: GRZFNXXXTHOBRF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5-position and a cyclopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Fluorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    5-Fluorobenzaldehyde: Similar to 2-Cyclopropoxy-5-fluorobenzaldehyde but without the cyclopropoxy group, affecting its chemical properties and applications.

    2-Cyclopropoxybenzaldehyde: Lacks the fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness: this compound is unique due to the presence of both the cyclopropoxy group and the fluorine atom. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-cyclopropyloxy-5-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO2/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-6,9H,2-3H2

InChI Key

GRZFNXXXTHOBRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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